molecular formula C40H69NO5SSi2 B12827223 (4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione

(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione

Cat. No.: B12827223
M. Wt: 732.2 g/mol
InChI Key: GNAPAUDDSROWCR-BQBRDZJTSA-N
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Description

The compound (4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, silyl ether groups, and a thiazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, formation of the cyclohexadecene ring, and introduction of the thiazole moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The silyl ether groups may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of silyl ether groups, a thiazole moiety, and multiple chiral centers. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C40H69NO5SSi2

Molecular Weight

732.2 g/mol

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione

InChI

InChI=1S/C40H69NO5SSi2/c1-26-19-18-20-27(2)36(46-49(16,17)39(9,10)11)29(4)37(44)40(12,13)34(45-48(14,15)38(6,7)8)24-33(42)35(43)32(22-21-26)28(3)23-31-25-47-30(5)41-31/h21,23,25,27,29,32,34,36H,18-20,22,24H2,1-17H3/b26-21-,28-23+/t27-,29+,32-,34-,36-/m0/s1

InChI Key

GNAPAUDDSROWCR-BQBRDZJTSA-N

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](C(=O)C(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)/C(=C/C2=CSC(=N2)C)/C)/C

Canonical SMILES

CC1CCCC(=CCC(C(=O)C(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C

Origin of Product

United States

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